
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methyl group, a phenylthio group, and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methyl and phenylthio groups are introduced through substitution reactions using reagents like methyl iodide and thiophenol.
Addition of the Propanol Group: The propanol group is added via a nucleophilic substitution reaction, often using propanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and nucleophiles are employed under conditions like reflux or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a propanol group.
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)butan-1-ol: Similar structure but with a butanol group instead of a propanol group.
Uniqueness
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propanol group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H17NOS |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
1-(4-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C15H17NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10,14,17H,3H2,1-2H3 |
Clé InChI |
YWTWCGPEVPKBJR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C=C1C)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


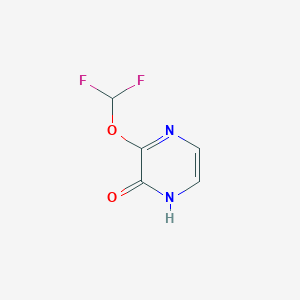

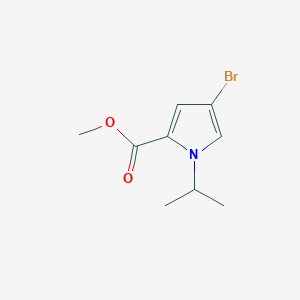
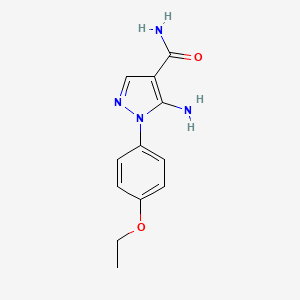

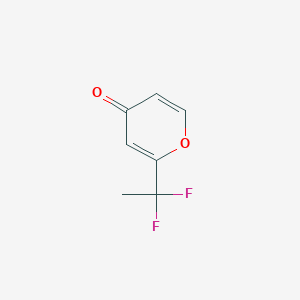
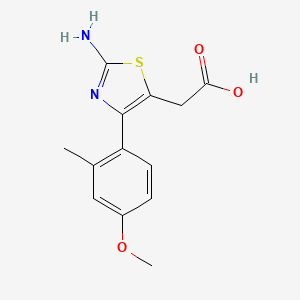


![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)




